The molecule consists of a benzene ring with a fluorine atom attached at the 4th position and a nitro group (NO2) at the 2nd position []. The nitro group is electron-withdrawing, meaning it pulls electron density away from the ring. The fluorine atom is also slightly electron-withdrawing, but to a lesser extent than the nitro group. This combination of substituents deactivates the benzene ring towards electrophilic aromatic substitution reactions.
4-Fluoro-2-nitrobenzoic acid can participate in various chemical reactions due to its functional groups. Here are some notable examples:
C6H5F + HNO3 + H2SO4 -> FC6H3(NO2)CO2H + H2O4-fluorobenzoic acid 4-fluoro-2-nitrobenzoic acid
While deactivated, the nitro group can still participate in nucleophilic aromatic substitution reactions under forcing conditions. For example, treatment with strong nucleophiles like piperidine at high temperatures can lead to the displacement of the fluorine atom.
The nitro group can be reduced to an amine group using reducing agents like iron or tin in acidic media.
Irritant